molecular formula C15H21BO4 B1394173 Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1088994-18-6

Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1394173
CAS No.: 1088994-18-6
M. Wt: 276.14 g/mol
InChI Key: BTPODWPVHFAHRW-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis involves a multi-step process starting with the preparation of the boronic acid core, followed by esterification with methanol under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.

  • Substitution Reactions: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvents (e.g., toluene or water).

  • Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation Reactions: Carboxylic acids.

  • Reduction Reactions: Alcohols.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-imidazole , are often used in the field of medicinal chemistry for the synthesis of various bioactive molecules. These molecules can target a wide range of proteins or enzymes depending on their final structure.

Mode of Action

It’s worth noting that boronic acid derivatives like this compound are often used in palladium-catalyzed coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals. Medicine: It is used in the development of drugs that target various diseases, leveraging its ability to form stable bonds with other molecules. Industry: Its applications extend to material science, where it is used in the creation of advanced materials with specific properties.

Comparison with Similar Compounds

  • Boronic Acids: General boronic acids used in cross-coupling reactions.

  • Pinacolboronic Acids: Similar derivatives with pinacol ester groups.

  • Pyridine Boronic Acids: Compounds with pyridine rings and boronic acid functionalities.

Uniqueness: Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate stands out due to its specific substitution pattern on the benzene ring, which influences its reactivity and stability in various chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its importance in scientific research and industrial applications

Properties

IUPAC Name

methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-8-12(11(9-10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPODWPVHFAHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676814
Record name Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088994-18-6
Record name Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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